4-(4-Cyanophenyl)-2-methoxyphenol
Description
4-(4-Cyanophenyl)-2-methoxyphenol is a phenolic derivative characterized by a methoxy group (-OCH₃) at position 2 and a 4-cyanophenyl group (-C₆H₄CN) at position 4 of the benzene ring. The cyanophenyl substituent introduces a strong electron-withdrawing effect, which may enhance the compound’s stability and influence its electronic properties, solubility, and biological interactions.
Properties
IUPAC Name |
4-(4-hydroxy-3-methoxyphenyl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c1-17-14-8-12(6-7-13(14)16)11-4-2-10(9-15)3-5-11/h2-8,16H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPXZNWFZXPLMEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC=C(C=C2)C#N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80685435 | |
| Record name | 4'-Hydroxy-3'-methoxy[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
461045-21-6 | |
| Record name | 4'-Hydroxy-3'-methoxy[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of 4-Bromo-2-Methoxyphenol
Starting material : 2-Methoxyphenol (guaiacol).
Bromination :
Protection of the Phenolic Hydroxyl Group
To prevent side reactions during cross-coupling, the phenol is protected as a methyl ether:
Suzuki-Miyaura Coupling with 4-Cyanophenylboronic Acid
Cross-coupling :
Deprotection of the Methyl Ether
Demethylation :
-
4-(4-Cyanophenyl)-1,2-dimethoxybenzene (1.0 eq), BBr₃ (3.0 eq) in dichloromethane at −78°C for 2 h, followed by gradual warming to room temperature.
-
Product : 4-(4-Cyanophenyl)-2-methoxyphenol.
Alternative Route via Knoevenagel Condensation
Synthesis of 2-Methoxy-4-formylphenol
Oxidation of 4-Bromo-2-Methoxyphenol :
Condensation with Cyanophenylacetonitrile
Knoevenagel Reaction :
-
2-Methoxy-4-formylphenol (1.0 eq), 4-cyanophenylacetonitrile (1.2 eq), piperidine (0.1 eq), glacial acetic acid (0.1 eq) in isopropanol at 30°C for 3 h.
-
Product : 4-(4-Cyanophenyl)-2-methoxyphenol.
Comparative Analysis of Methods
| Parameter | Suzuki-Miyaura Route | Knoevenagel Route |
|---|---|---|
| Overall Yield | 68% (3 steps) | 58% (2 steps) |
| Reaction Time | 24 h | 5 h |
| Catalyst Cost | High (Pd-based) | Low |
| Scalability | Industrial | Lab-scale |
| Functional Group Tolerance | Excellent | Moderate |
The Suzuki route offers superior scalability and yield, making it preferable for industrial applications, whereas the Knoevenagel method is advantageous for rapid lab-scale synthesis.
Critical Considerations in Process Optimization
Regioselectivity in Bromination
The methoxy group’s directing effect ensures para-bromination, but competing ortho products may form if reaction conditions are suboptimal. Use of H₂O₂/HBr minimizes di-substitution.
Catalyst Selection in Suzuki Coupling
Pd(PPh₃)₄ provides higher yields compared to PdCl₂(dppf), which requires longer reaction times.
Chemical Reactions Analysis
Types of Reactions: 4-(4-Cyanophenyl)-2-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyanophenyl group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
4-(4-Cyanophenyl)-2-methoxyphenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, adhesives, and other industrial materials.
Mechanism of Action
The mechanism of action of 4-(4-Cyanophenyl)-2-methoxyphenol involves its interaction with specific molecular targets. The cyanophenyl group can participate in charge-transfer interactions, while the methoxyphenol group can engage in hydrogen bonding and other non-covalent interactions. These interactions can influence the compound’s reactivity and its effects on biological systems .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-(4-cyanophenyl)-2-methoxyphenol with structurally or functionally related 2-methoxyphenol derivatives:
Key Structural and Functional Insights:
Electron-Withdrawing vs. Electron-Donating Groups: The cyanophenyl group in the target compound contrasts with electron-donating groups (e.g., -OH in PAPVN or -OCH₃ in anti-cancer derivatives ). This may reduce solubility in polar solvents but improve binding to hydrophobic enzyme pockets. Halogenated derivatives (e.g., 4-(2-chloropropyl)-2-methoxyphenol ) exhibit increased lipophilicity, enhancing membrane permeability and antimicrobial activity.
Biological Activity Trends: Thiazole derivatives leverage heterocyclic moieties for selective enzyme inhibition, while allyl-propenyl groups in natural compounds contribute to antioxidant effects. The cyanophenyl group’s strong electron-withdrawing nature may favor interactions with nucleophilic residues in biological targets, though this requires experimental validation.
Synthetic Accessibility: Halogenation and hydrohalogenation are straightforward routes for modifying eugenol derivatives.
Q & A
Basic: What are the optimized synthetic routes for 4-(4-Cyanophenyl)-2-methoxyphenol, and what key reaction parameters influence yield?
Answer:
The synthesis of aryl-substituted methoxyphenol derivatives typically involves multi-step condensation or coupling reactions. For structurally analogous compounds (e.g., thiophene-methanol hybrids or cyanophenyl-thiazole derivatives), key steps include:
- Friedel-Crafts acylation or Suzuki-Miyaura coupling to introduce the cyanophenyl group .
- Methoxy group incorporation via nucleophilic substitution or protection/deprotection strategies (e.g., using methylating agents like iodomethane under basic conditions) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water) are critical for isolating high-purity products. Reaction temperature (60–80°C) and catalyst selection (e.g., Pd(PPh₃)₄ for coupling) significantly impact yields .
Basic: Which spectroscopic and chromatographic methods are most reliable for characterizing 4-(4-Cyanophenyl)-2-methoxyphenol?
Answer:
- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy proton resonance at ~3.8 ppm, cyanophenyl aromatic protons at 7.5–8.0 ppm) .
- FT-IR : Peaks at ~2220 cm⁻¹ (C≡N stretch) and 1250 cm⁻¹ (C-O of methoxy group) validate functional groups .
- HPLC-MS : Reversed-phase C18 columns (acetonitrile/water mobile phase) coupled with ESI-MS detect molecular ions (e.g., [M+H]⁺) and assess purity (>95%) .
Advanced: How do electronic effects of the cyanophenyl and methoxy groups influence the compound’s reactivity in cross-coupling reactions?
Answer:
- Cyanophenyl Group : The electron-withdrawing cyano (-C≡N) group activates the aryl ring toward nucleophilic substitution but deactivates it toward electrophilic attacks. This directs regioselectivity in reactions like Buchwald-Hartwig amination .
- Methoxy Group : The electron-donating methoxy (-OCH₃) group enhances para/ortho-directed electrophilic substitution. In Pd-catalyzed reactions, it stabilizes intermediates via resonance, improving coupling efficiency .
- Competing Effects : Balancing these electronic effects requires adjusting catalysts (e.g., Pd(OAc)₂ with SPhos ligand) and solvents (DMF or toluene) to optimize reaction rates .
Advanced: How can researchers resolve contradictions in reported biological activities (e.g., acetylcholinesterase inhibition vs. anticancer effects) for structurally similar compounds?
Answer:
- Structure-Activity Relationship (SAR) Analysis : Compare substituent positions (e.g., meta vs. para cyanophenyl) using analogues like 4-(3-cyanophenyl)-2-methoxyphenol. Computational docking (AutoDock Vina) can predict binding affinities to targets like acetylcholinesterase .
- Experimental Validation : Use enzyme inhibition assays (Ellman’s method for AChE ) and cytotoxicity screens (MTT assay on cancer cell lines) under standardized conditions (pH 7.4, 37°C).
- Data Normalization : Control for lipophilicity (logP) and solubility differences via HPLC-derived partition coefficients .
Advanced: What strategies mitigate stability issues (e.g., oxidative degradation) in 4-(4-Cyanophenyl)-2-methoxyphenol during long-term storage?
Answer:
- Stabilizers : Add antioxidants like BHT (0.1% w/w) or store under inert gas (argon) to prevent methoxy group oxidation .
- Temperature Control : Store at –20°C in amber vials to block UV-induced degradation.
- Analytical Monitoring : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to track degradation products (e.g., quinone formation) .
Basic: What are the primary applications of 4-(4-Cyanophenyl)-2-methoxyphenol in medicinal chemistry research?
Answer:
- Pharmacophore Development : The compound’s aryl and polar groups make it a scaffold for kinase inhibitors (e.g., targeting EGFR) or antimicrobial agents .
- Pro-drug Synthesis : The phenol group can be esterified to improve bioavailability, while the cyano group allows click chemistry modifications .
Advanced: How does the compound’s crystal packing (from XRD data) affect its solubility and formulation in drug delivery systems?
Answer:
- XRD Insights : Analogous methoxyphenol derivatives (e.g., ) show hydrogen-bonded dimers via phenolic -OH, reducing solubility.
- Formulation Strategies : Use co-crystallization with succinic acid or micronization to enhance dissolution rates. Computational tools (Mercury 4.0) predict packing efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
